8-Bromo-6-fluoroquinolin-3-ol
Description
8-Bromo-6-fluoroquinolin-3-ol is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
8-bromo-6-fluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUMCFITCEXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinolin-3-ol. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-6-fluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 8-Bromo-6-fluoroquinolin-3-ol exerts its effects is primarily through interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions can lead to cell death or inhibition of cell growth, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
- 6-Bromo-8-fluoroquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-6-fluoroquinolin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity differently compared to other similar compounds. For instance, the presence of both bromine and fluorine can enhance its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Biological Activity
8-Bromo-6-fluoroquinolin-3-ol is a fluorinated quinoline derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The unique structure of this compound, characterized by a bromine and a fluorine atom on the quinoline ring, significantly influences its chemical reactivity and biological interactions. The halogen substitutions can enhance the compound's ability to bind with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with enzymes and nucleic acids. It is hypothesized to inhibit enzyme activity by binding to active sites or interacting with DNA, thereby preventing replication and transcription processes. This mechanism is similar to that observed in other quinoline derivatives known for their antimicrobial properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death through stabilization of the enzyme-DNA complex .
Anticancer Properties
In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is mediated through its interaction with cellular pathways involved in cell survival and proliferation .
Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | DNA gyrase, topoisomerase IV | Cell death |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Enzyme inhibition | Enzymatic pathways | Disruption of metabolic processes |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In a recent investigation involving several cancer cell lines, this compound was shown to reduce cell viability significantly, with IC50 values indicating potent anticancer activity. The study highlighted its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
